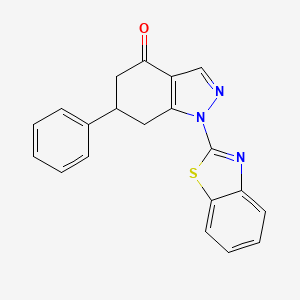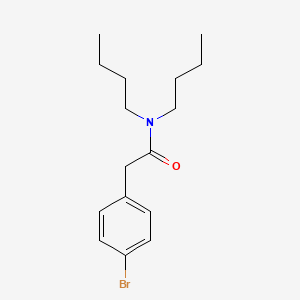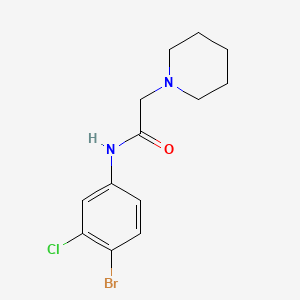![molecular formula C21H25N3O2 B4725666 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4725666.png)
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide
Übersicht
Beschreibung
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide, also known as OBI-3424, is a small molecule prodrug that has been developed as a potential anticancer agent. It belongs to the class of indolequinones and is designed to selectively target cancer cells that have elevated levels of NQO1, an enzyme that is overexpressed in many types of cancer.
Wirkmechanismus
The mechanism of action of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide involves the selective activation of the drug by NQO1, which leads to the formation of a highly reactive species that can cause DNA damage and cell death. This mechanism of action is thought to be particularly effective in cancer cells that have high levels of NQO1, as these cells are more sensitive to the effects of the drug.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells, including the induction of oxidative stress, DNA damage, and cell cycle arrest. These effects ultimately lead to cell death and tumor regression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide for lab experiments is its selectivity for cancer cells that overexpress NQO1. This allows researchers to specifically target cancer cells while sparing normal cells, which can be useful for studying the effects of the drug on cancer cells in vitro and in vivo. However, one limitation of the drug is that it requires NQO1 activation to be effective, which may limit its usefulness in certain types of cancer that do not overexpress the enzyme.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide. One area of interest is the development of combination therapies that can enhance the effectiveness of the drug. For example, this compound may be used in combination with other drugs that target different pathways in cancer cells, or with radiation therapy to enhance the DNA damage caused by the drug.
Another area of interest is the development of new formulations of the drug that can improve its pharmacokinetic properties and increase its efficacy. For example, the drug may be formulated as a nanoparticle or liposome to improve its delivery to cancer cells and reduce its toxicity to normal cells.
Overall, this compound is a promising new anticancer agent that has shown great potential in preclinical studies. Further research is needed to fully understand its mechanism of action and to develop new strategies for its use in the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that the drug is highly effective at killing cancer cells that overexpress NQO1, while sparing normal cells that have lower levels of the enzyme.
Eigenschaften
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-(3-piperidin-1-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-19(22-11-6-14-23-12-2-1-3-13-23)15-24-18-10-5-8-16-7-4-9-17(20(16)18)21(24)26/h4-5,7-10H,1-3,6,11-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHVNQAOUSMMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4725585.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4725586.png)
![4-[(ethylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4725591.png)

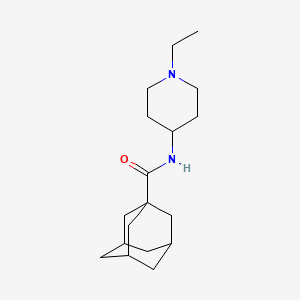
![(2-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4725621.png)
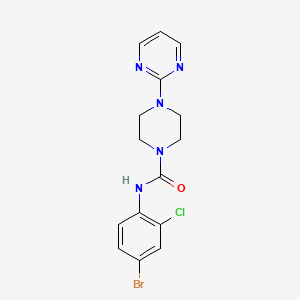
![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4725636.png)
![3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4725643.png)
![N-[2-(4-ethylphenoxy)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4725648.png)
![3,4-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B4725651.png)
